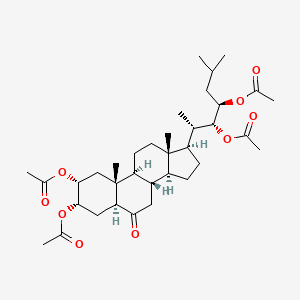
(2alpha,3alpha,5alpha,22R,23R)-6-Oxocholestane-2,3,22,23-tetrayl tetraacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2alpha,3alpha,5alpha,22R,23R)-6-Oxocholestane-2,3,22,23-tetrayl tetraacetate is a complex organic compound derived from cholestane. It features multiple acetate groups and a ketone functional group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2alpha,3alpha,5alpha,22R,23R)-6-Oxocholestane-2,3,22,23-tetrayl tetraacetate typically involves multiple steps, starting from cholestane. The process includes selective oxidation and acetylation reactions. Common reagents used in these steps include acetic anhydride and oxidizing agents like pyridinium chlorochromate (PCC).
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods such as catalytic processes and continuous flow reactors. These methods ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2alpha,3alpha,5alpha,22R,23R)-6-Oxocholestane-2,3,22,23-tetrayl tetraacetate undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The acetate groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are used.
Major Products
The major products formed from these reactions include carboxylic acids, secondary alcohols, and various substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2alpha,3alpha,5alpha,22R,23R)-6-Oxocholestane-2,3,22,23-tetrayl tetraacetate is used as an intermediate in the synthesis of more complex molecules. Its multiple functional groups make it a valuable building block in organic synthesis.
Biology
In biological research, this compound is used to study the effects of sterol derivatives on cellular processes. It can be used to investigate the role of sterols in membrane structure and function.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic effects. They may be used in the development of drugs targeting cholesterol metabolism and related pathways.
Industry
In the industrial sector, this compound is used in the production of specialized chemicals and materials. Its unique structure allows for the creation of novel compounds with specific properties.
Mechanism of Action
The mechanism of action of (2alpha,3alpha,5alpha,22R,23R)-6-Oxocholestane-2,3,22,23-tetrayl tetraacetate involves its interaction with various molecular targets. The compound can modulate the activity of enzymes involved in cholesterol metabolism. It may also interact with membrane proteins, affecting cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Cholestane: The parent compound, lacking the ketone and acetate groups.
Cholesterol: A well-known sterol with a hydroxyl group instead of the ketone and acetate groups.
Cholesteryl acetate: A simpler derivative with only one acetate group.
Uniqueness
(2alpha,3alpha,5alpha,22R,23R)-6-Oxocholestane-2,3,22,23-tetrayl tetraacetate is unique due to its multiple acetate groups and the presence of a ketone functional group. These features provide it with distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
83456-47-7 |
|---|---|
Molecular Formula |
C35H54O9 |
Molecular Weight |
618.8 g/mol |
IUPAC Name |
[(2R,3S,5S,8S,9S,10R,13S,14S,17R)-2-acetyloxy-17-[(2S,3R,4R)-3,4-diacetyloxy-6-methylheptan-2-yl]-10,13-dimethyl-6-oxo-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C35H54O9/c1-18(2)14-31(42-21(5)37)33(44-23(7)39)19(3)25-10-11-26-24-15-29(40)28-16-30(41-20(4)36)32(43-22(6)38)17-35(28,9)27(24)12-13-34(25,26)8/h18-19,24-28,30-33H,10-17H2,1-9H3/t19-,24-,25+,26-,27-,28+,30-,31+,32+,33+,34+,35+/m0/s1 |
InChI Key |
KKEPCYJPGASATE-GKZNISEBSA-N |
Isomeric SMILES |
C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC(=O)[C@@H]4[C@@]3(C[C@H]([C@H](C4)OC(=O)C)OC(=O)C)C)C)[C@H]([C@@H](CC(C)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(C)CC(C(C(C)C1CCC2C1(CCC3C2CC(=O)C4C3(CC(C(C4)OC(=O)C)OC(=O)C)C)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



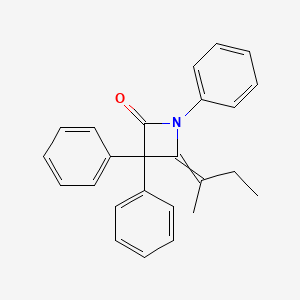
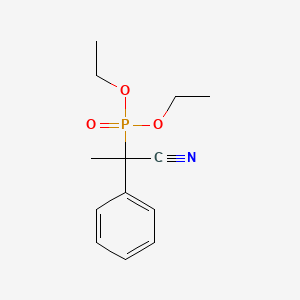

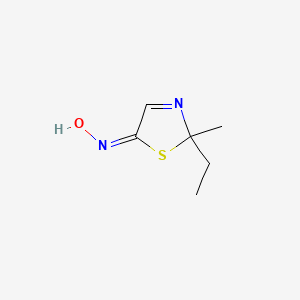
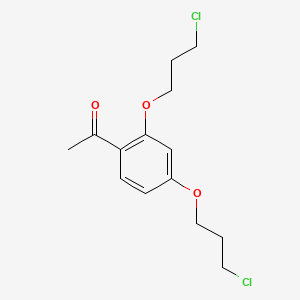

![1-Chloro-4-[(Z)-(4-methoxyphenyl)-ONN-azoxy]benzene](/img/structure/B14417051.png)
![5-(2-bromoethenyl)-1-[(2R,4S,5R)-4-chloro-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B14417055.png)
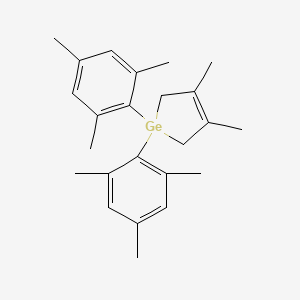
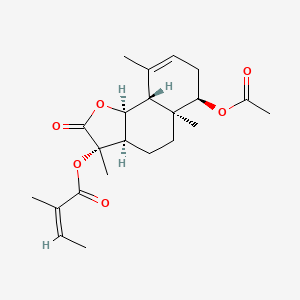
![1-Methyl-5-[(trimethylsilyl)sulfanyl]-1H-tetrazole](/img/structure/B14417065.png)


